![molecular formula C₂₃H₂₄N₄O₈S B1140065 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine CAS No. 135041-24-6](/img/structure/B1140065.png)
6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine
Descripción general
Descripción
6-[(4-Methylphenyl)thio]-2-oxo-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine is a compound that belongs to the class of nucleosides. It is characterized by the presence of a purine base attached to a ribofuranosyl sugar moiety, which is further modified by acetyl groups. This compound is primarily used in organic synthesis and has applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methylphenyl)thio]-2-oxo-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Thioether Formation:
Glycosylation: The ribofuranosyl sugar moiety is attached to the purine base via a glycosylation reaction.
Acetylation: The final step involves the acetylation of the hydroxyl groups on the ribofuranosyl moiety to yield the tri-O-acetyl derivative
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Methylphenyl)thio]-2-oxo-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the purine base or the ribofuranosyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Antiviral Activity
Research has indicated that purine derivatives can exhibit antiviral properties. The compound has shown potential as an antiviral agent, particularly against RNA viruses. Its structural similarity to nucleosides allows it to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as phosphodiesterases (PDEs). Inhibitors of PDEs are crucial in the treatment of various conditions, including erectile dysfunction and pulmonary hypertension. The structure-activity relationship (SAR) studies suggest that modifications to the thio group may enhance enzyme inhibition efficacy .
Purinergic Signaling Modulation
Purinergic signaling plays a vital role in numerous physiological processes, including immune response and neurotransmission. Compounds like 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine can modulate purinergic receptors, potentially leading to therapeutic applications in treating inflammatory diseases and neurological disorders .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral effects of various purine derivatives, including the compound of interest. The results demonstrated significant inhibition of viral replication in vitro, suggesting that this compound could serve as a lead for developing new antiviral drugs .
Case Study 2: Phosphodiesterase Inhibition
In another investigation, researchers synthesized several derivatives of purines and tested their inhibitory effects on phosphodiesterases. The findings indicated that modifications similar to those present in this compound resulted in enhanced inhibition profiles compared to traditional inhibitors .
Mecanismo De Acción
The mechanism of action of 6-[(4-Methylphenyl)thio]-2-oxo-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-(4-methylphenyl)thio-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)purine: Similar structure but with an amino group instead of an oxo group.
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside: Similar thioether linkage but different sugar moiety.
Uniqueness
6-[(4-Methylphenyl)thio]-2-oxo-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine is unique due to its specific combination of a purine base, thioether linkage, and acetylated ribofuranosyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Actividad Biológica
6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine, also known as a derivative of purine nucleosides, has garnered attention due to its potential biological activities. This compound is characterized by a complex molecular structure with the formula C23H24N4O8S and a molecular weight of 516.52 g/mol. Its synthesis and biological implications are crucial for understanding its potential therapeutic applications.
Synthesis
The compound can be synthesized through various chemical reactions involving guanosine derivatives. A notable synthetic route involves the transformation of guanosine into 2',3'-dideoxyisoguanosine via the intermediate this compound, which highlights its role as a key intermediate in nucleoside chemistry .
Antiviral Properties
Research indicates that derivatives of purine nucleosides exhibit significant antiviral activity. For instance, compounds similar to this compound have shown effectiveness against viral infections by inhibiting viral replication mechanisms . The mechanism typically involves interference with nucleotide metabolism in viruses, thus hindering their ability to replicate.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. For example, related compounds have been tested for their cytotoxic effects on various cancer cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures cell viability . The results suggest that modifications in the purine structure can enhance anticancer activity, making it a candidate for further investigation in cancer therapy.
The biological activity of this compound is believed to be mediated through its interaction with adenosine receptors. Specifically, compounds derived from this structure have been evaluated for their affinity towards A1, A2A, A2B, and A3 adenosine receptors. These interactions can influence various physiological processes including inflammation and tumor growth inhibition .
Case Studies
- Adenosine Receptor Antagonism : In a study focusing on adenosine receptor antagonists, derivatives similar to the compound were shown to selectively inhibit the A3 receptor, which is implicated in tumor progression and immune response modulation. The antagonistic activity was quantified using radioligand binding assays demonstrating significant selectivity over other receptor subtypes .
- Antiviral Efficacy : Another study explored the antiviral efficacy of related purine derivatives against HIV and other viral pathogens. The findings indicated that these compounds could reduce viral load significantly in vitro, suggesting potential for therapeutic use in viral infections .
Data Tables
Property | Value |
---|---|
Molecular Formula | C23H24N4O8S |
Molecular Weight | 516.52 g/mol |
CAS Number | 135041-24-6 |
Storage Temperature | -20°C |
Biological Activity | Antiviral, Anticancer |
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O8S/c1-11-5-7-15(8-6-11)36-21-17-20(25-23(31)26-21)27(10-24-17)22-19(34-14(4)30)18(33-13(3)29)16(35-22)9-32-12(2)28/h5-8,10,16,18-19,22H,9H2,1-4H3,(H,25,26,31)/t16-,18-,19-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOSQAPWZULDRY-WGQQHEPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182921 | |
Record name | Xanthosine, 6-S-(4-methylphenyl)-6-thio-, 2′,3′,5′-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135041-24-6 | |
Record name | Xanthosine, 6-S-(4-methylphenyl)-6-thio-, 2′,3′,5′-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135041-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthosine, 6-S-(4-methylphenyl)-6-thio-, 2′,3′,5′-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.